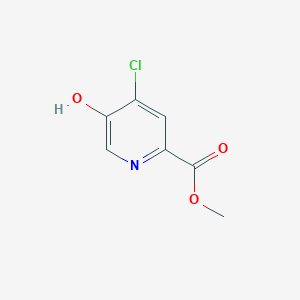![molecular formula C17H15Br2NO B13894010 2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)
2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, particularly in the field of organic electronics .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of 4,4’-dibromobiphenyl as a starting material, which undergoes nitration, reduction, and cyclization to form the desired carbazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as bromination, nitration, reduction, and cyclization, with careful control of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carbazole core can undergo oxidation and reduction reactions, affecting its electronic properties.
Polymerization: The compound can be polymerized to form polycarbazole derivatives, which have applications in organic electronics.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide can be employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbazole derivatives with different functional groups, while polymerization can produce polycarbazole materials with enhanced optoelectronic properties .
科学的研究の応用
2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole has several scientific research applications, including:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Photovoltaic Cells: Employed in the development of high-efficiency solar cells due to its excellent charge transport properties.
Biological Research: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism by which 2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole exerts its effects is primarily related to its electronic properties. The compound’s carbazole core allows for efficient charge transport, making it suitable for use in electronic devices. The bromine atoms at the 2 and 7 positions can influence the compound’s reactivity and stability, while the 3-methyloxetan-3-yl)methyl group can affect its solubility and interaction with other molecules .
類似化合物との比較
Similar Compounds
2,7-Dibromo-9H-carbazole: Similar in structure but lacks the 3-methyloxetan-3-yl)methyl group, which can affect its solubility and reactivity.
3,6-Dibromo-9H-carbazole: Another brominated carbazole derivative with bromine atoms at different positions, leading to different electronic properties.
9-Phenylcarbazole: A carbazole derivative with a phenyl group at the 9 position, used in similar applications but with different electronic characteristics.
Uniqueness
2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole is unique due to the presence of the 3-methyloxetan-3-yl)methyl group, which can enhance its solubility and interaction with other molecules. This makes it particularly valuable in applications where solubility and reactivity are critical factors .
特性
分子式 |
C17H15Br2NO |
|---|---|
分子量 |
409.1 g/mol |
IUPAC名 |
2,7-dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole |
InChI |
InChI=1S/C17H15Br2NO/c1-17(9-21-10-17)8-20-15-6-11(18)2-4-13(15)14-5-3-12(19)7-16(14)20/h2-7H,8-10H2,1H3 |
InChIキー |
OHJIISSOKOKQDL-UHFFFAOYSA-N |
正規SMILES |
CC1(COC1)CN2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13893944.png)

![(2S,4R)-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13893960.png)


![6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13893982.png)
![N-[2-[[6-[(2-oxopyridin-1-yl)methyl]-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13893986.png)

![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)

![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)

